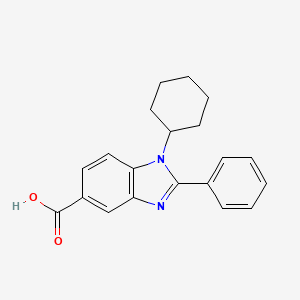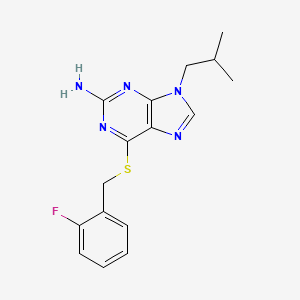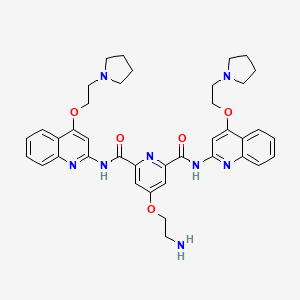
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate is a boron-containing compound with a unique cyclic structure This compound is known for its stability and versatility in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate typically involves the reaction of boric acid with sodium hydroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The compound is then purified through recrystallization and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron oxides.
Reduction: It can be reduced to form boron hydrides.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include boron oxides, boron hydrides, and substituted boron compounds. These products have various applications in different fields of research and industry.
Wissenschaftliche Forschungsanwendungen
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential use in drug delivery systems and as a boron neutron capture therapy (BNCT) agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the treatment of other diseases.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Wirkmechanismus
The mechanism of action of Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate involves its interaction with molecular targets and pathways in biological systems. The compound can form stable complexes with various biomolecules, which can modulate their activity. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylboroxine: A cyclic anhydride of methyl-boronic acid with similar stability and reactivity.
Methaneboronic anhydride: Another boron-containing compound with comparable chemical properties.
Uniqueness
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate is unique due to its specific cyclic structure and the presence of sodium ions, which enhance its solubility and reactivity in aqueous media. This makes it particularly useful in biological and medical applications where water solubility is crucial.
Eigenschaften
Molekularformel |
B3H4Na3O8 |
|---|---|
Molekulargewicht |
233.4 g/mol |
IUPAC-Name |
trisodium;2,4,6-trioxido-1,3,5,2,4,6-trioxatriborinane;dihydrate |
InChI |
InChI=1S/B3O6.3Na.2H2O/c4-1-7-2(5)9-3(6)8-1;;;;;/h;;;;2*1H2/q-3;3*+1;; |
InChI-Schlüssel |
CIJYVAXPGFWCHF-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OB(OB(O1)[O-])[O-])[O-].O.O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


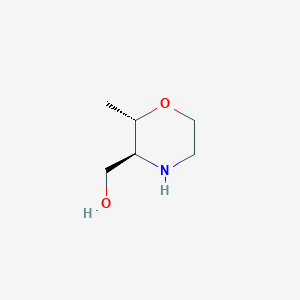
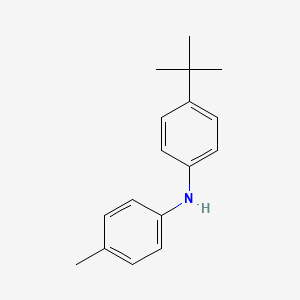
![[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol](/img/structure/B12930197.png)
![2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12930203.png)
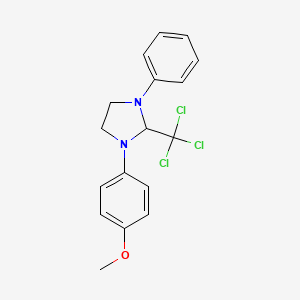
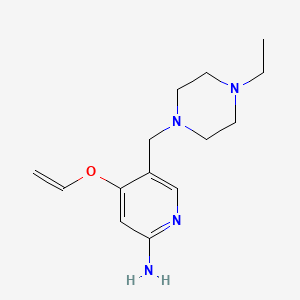

![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)
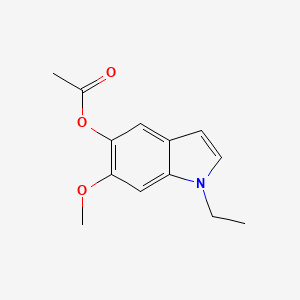

![7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12930242.png)
